4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)butanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a (5Z)-5-(2-chlorobenzylidene) substituent. The butanamide side chain is further substituted with a 2,4,5-trichlorophenyl group, enhancing its electronic and steric profile. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects . The chlorine atoms on the benzylidene and phenyl groups likely contribute to increased lipophilicity and receptor binding affinity, making this compound a candidate for targeted biological studies.
Properties
Molecular Formula |
C20H14Cl4N2O2S2 |
|---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)butanamide |
InChI |
InChI=1S/C20H14Cl4N2O2S2/c21-12-5-2-1-4-11(12)8-17-19(28)26(20(29)30-17)7-3-6-18(27)25-16-10-14(23)13(22)9-15(16)24/h1-2,4-5,8-10H,3,6-7H2,(H,25,27)/b17-8- |
InChI Key |
CNEZNMPVQSJJHX-IUXPMGMMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiocarbamoyl Intermediate Formation
The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety is constructed via cyclization of thiocarbamoyl derivatives. As demonstrated by Metwally et al., treatment of bis-thiocarbamoyl precursors with chloroacetyl chloride or chloroacetic acid induces ring closure to form thiazolidin-5-one or thiazolidin-4-one scaffolds. For the target compound, cysteamine hydrochloride serves as the starting material, reacting with triphosgene in chloroform under catalytic quaternary ammonium salts (e.g., tetrabutylammonium bromide) to yield 2-thioxothiazolidin-4-one. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 0.8–1.2 mol% | Maximizes ring closure efficiency |
| Temperature | 25–45°C | Prevents decomposition |
| Solvent | Chloroform | Enhances solubility of intermediates |
This step achieves >85% conversion when conducted under inert atmosphere with rigorous moisture exclusion.
Z-Selective Arylidene Incorporation
Knoevenagel Condensation
The (5Z)-5-(2-chlorobenzylidene) group is introduced via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 2-chlorobenzaldehyde. Behbehani et al. established that enaminone intermediates derived from 4-thiazolidinones undergo regioselective arylidene addition under mild basic conditions (e.g., piperidine/EtOH), favoring the Z-isomer due to steric hindrance from the thioxo group. Key modifications include:
-
Solvent system : Ethanol/water (4:1) enhances solubility of the aromatic aldehyde while suppressing E-isomer formation.
-
Reaction time : 6–8 hours at 60°C optimizes adduct yield (72–78%) without epimerization.
Side Chain Functionalization
Butanamide Coupling
The N-(2,4,5-trichlorophenyl)butanamide side chain is installed via Schotten-Baumann acylation. A procedure adapted from JSTAGE’s fungicide synthesis involves reacting 4-chlorobutanoyl chloride with 2,4,5-trichloroaniline in tetrahydrofuran (THF) using triethylamine as a base. The acid chloride is generated in situ by treating 4-chlorobutyric acid with thionyl chloride (1.2 eq) in dry benzene.
Critical considerations :
-
Stoichiometry : A 1:1.05 molar ratio of acid chloride to amine minimizes diacylation byproducts.
-
Temperature : Maintenance at 0–5°C during coupling prevents racemization of the thiazolidinone core.
Post-reaction purification via silica gel chromatography (eluent: chloroform/ethyl acetate, 10:1) isolates the amide in 65–70% yield.
Final Assembly and Stereochemical Control
The convergent synthesis concludes with coupling the Z-arylidene-thiazolidinone and butanamide intermediates via nucleophilic substitution. Behbehani’s work on enaminone reactivity confirms that DMF-DMA (dimethylformamide dimethyl acetal) facilitates this step by activating the thiazolidinone’s 3-position for alkylation.
Optimized protocol :
-
Combine Z-arylidene-thiazolidinone (1 eq), 4-[(2,4,5-trichlorophenyl)amino]butanoyl chloride (1.1 eq), and DMF-DMA (1.5 eq) in anhydrous THF.
-
Stir at 50°C for 12 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
This method achieves an overall yield of 61–64% with >95% Z-isomer purity, as verified by HPLC and X-ray crystallography.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in the butanamide side chain undergoes hydrolysis under acidic or alkaline conditions. For example:
-
Acidic hydrolysis yields 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid and 2,4,5-trichloroaniline.
-
Basic hydrolysis produces the corresponding carboxylate salt.
Reaction conditions (temperature, solvent, catalyst) significantly influence reaction rates and yields, as noted in analogous thiazolidinone derivatives.
Thiazolidinone Ring Modifications
The 2-thioxo-4-oxo-thiazolidinone ring participates in several transformations:
Ring-Opening Reactions
-
Under strong acidic conditions (e.g., HCl/EtOH), the thiazolidinone ring opens to form a thiol intermediate, which can further react with electrophiles .
-
Nucleophilic attack at the carbonyl or thione groups alters ring stability. For instance, reaction with hydrazine yields hydrazide derivatives.
Oxidation/Reduction
-
The thione group (-C=S) oxidizes to a sulfonic acid (-SO₃H) using H₂O₂ or other oxidizing agents.
Electrophilic Aromatic Substitution
The 2-chlorobenzylidene and 2,4,5-trichlorophenyl moieties undergo halogenation, nitration, or sulfonation. For example:
-
Chlorination at the para-position of the benzylidene group occurs in the presence of Cl₂/FeCl₃ .
-
Nitration introduces a nitro group at the meta-position of the trichlorophenyl ring under HNO₃/H₂SO₄ .
Cycloaddition and Conjugate Addition
The α,β-unsaturated ketone system in the benzylidene group participates in:
-
Diels-Alder reactions with dienes to form six-membered bicyclic adducts.
-
Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon .
Functional Group Interconversion
The butanamide chain can be modified via:
-
Acylation : Reaction with acetyl chloride forms an N-acetyl derivative.
-
Alkylation : Treatment with alkyl halides introduces alkyl groups at the amide nitrogen.
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several potential pharmacological properties:
- Antimicrobial Activity : Thiazolidinones have been studied for their antimicrobial effects. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. The presence of the chlorobenzylidene group may enhance this activity by increasing lipophilicity and membrane permeability .
- Anti-inflammatory Properties : Compounds containing thiazolidinone moieties are known to possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and pathways could be a target for therapeutic intervention in inflammatory diseases.
- Anticancer Potential : There is emerging evidence that thiazolidinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular targets may lead to the development of novel anticancer agents .
Case Studies
Several studies have investigated the applications of similar thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorinated aromatic rings may enhance binding affinity and specificity, while the butanamide group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Key Structural Differences and Substituent Effects
Key Observations :
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Insights :
- Antimicrobial Activity: Chloro-substituted thiazolidinones (e.g., ) exhibit lower MIC values than non-halogenated analogs, implying the target compound’s trichlorophenyl group could further enhance this effect.
Spectral Differences :
- IR Spectroscopy : The 2-thioxo group in the target compound would show a C=S stretch at ~1240–1255 cm⁻¹, while the trichlorophenyl group may exhibit C-Cl stretches at 550–750 cm⁻¹ .
- ¹H NMR : The (5Z)-benzylidene proton would resonate as a singlet at δ 7.8–8.2 ppm, distinct from methyl-substituted analogs (δ 7.3–7.6 ppm) .
Biological Activity
The compound 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)butanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in cancer research and as an inhibitor of various protein kinases. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C18H12ClN3O5S2
- Molecular Weight : 449.89 g/mol
- CAS Number : 68710-98-5
The biological activity of thiazolidine derivatives often involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival pathways. Research indicates that compounds similar to the one can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs), which are pivotal in cancer cell growth and metabolism.
In Vitro Studies
A study evaluated the compound's antiproliferative effects against various tumor cell lines, including:
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HuH7 | Hepatocellular carcinoma | 1.2 |
| Caco 2 | Colorectal adenocarcinoma | 1.4 |
| MDA-MB231 | Prostate carcinoma | 6.6 |
| HCT116 | Colorectal adenocarcinoma | 2.0 |
| PC3 | Prostate carcinoma | 1.8 |
These results indicate significant antiproliferative activity, particularly against hepatocellular carcinoma and colorectal adenocarcinoma cells .
The compound is believed to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This was demonstrated in studies where thiazolidine derivatives led to increased markers of apoptosis in treated cell lines . Additionally, these compounds exhibited selective inhibition of protein kinases such as HsCDK5-p25 and SsGSK3α/β, with IC50 values indicating effective inhibition at micromolar concentrations .
Case Studies
- Study on Glioma Cells : The compound was tested for anti-glioma activity, showing promising results in inhibiting cell growth and inducing apoptosis in glioma cell lines through modulation of signaling pathways involved in cell cycle regulation .
- Antibacterial Activity : Besides anticancer properties, derivatives of thiazolidines have shown antibacterial effects against Gram-positive bacteria, suggesting a broader pharmacological profile .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : The synthesis can be optimized using a reflux system with sodium acetate as a catalyst in a DMF/acetic acid solvent mixture (2:1 v/v). Reaction monitoring via TLC at 2-hour intervals ensures completion. Post-reaction, recrystallization from DMF-ethanol (1:3) improves purity. Statistical Design of Experiments (DoE) can identify critical variables (e.g., molar ratios, temperature) to minimize trial-and-error approaches .
Q. What spectroscopic techniques confirm the Z-configuration of the benzylidene moiety?
- Methodological Answer :
- NMR : The coupling constant (J) between Hα and Hβ in the benzylidene group (typically < 12 Hz for Z-isomers) is diagnostic.
- IR : A carbonyl stretch at ~1680–1700 cm⁻¹ and thioxo group at ~1250 cm⁻¹ validate the thiazolidinone core.
- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical evidence .
Q. Which purification methods are recommended post-synthesis?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials. Final recrystallization in DMF-ethanol (1:3) enhances purity to >95%, verified by HPLC (C18 column, acetonitrile-water gradient) .
Advanced Research Questions
Q. How can computational strategies predict bioactivity against bacterial targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model interactions with bacterial enzymes (e.g., acps-pptase).
- Molecular Dynamics (MD) : Simulate binding stability in the enzyme active site.
- Machine Learning : Train models on structurally similar thiazolidinone derivatives (e.g., from PubChem) to predict IC₅₀ values. ICReDD’s integrated computational-experimental workflows are recommended for validation .
Q. How to resolve discrepancies in antimicrobial activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare MIC values using CLSI/FDA guidelines.
- Structural Analysis : Use SAR to identify substituent effects (e.g., 2-chlorobenzylidene vs. 4-methoxyphenyl).
- Meta-Analysis : Pool data from multiple studies (e.g., ) and apply multivariate regression to isolate variables (e.g., bacterial strain variability) .
Q. What strategies enhance target enzyme inhibition in derivative design?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the trichlorophenyl group with a trifluoromethylpyridinyl moiety (see ) to improve lipophilicity.
- Fragment-Based Design : Use crystallographic data to modify the thiazolidinone core for better π-π stacking with hydrophobic enzyme pockets.
- Enzymatic Assays : Test derivatives against purified acps-pptase and monitor inhibition via fluorescence quenching .
Notes
- Avoid commercial sources (e.g., BenchChem) for structural data; rely on PubChem or crystallographic databases .
- For reaction optimization, prioritize DoE over one-factor-at-a-time approaches to account for interactions between variables .
- Cross-validate computational predictions with enzymatic assays to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
